2-(Oxiran-2-yl)ethane-1-sulfonyl chloride
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Overview
Description
This dual functionality makes it a valuable reagent and building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of epichlorohydrin with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Ring-opening reactions: The epoxide ring can be opened by nucleophiles, resulting in the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Ring-opening reactions: Reagents such as water, alcohols, or amines can be used to open the epoxide ring.
Major Products Formed
Sulfonamide derivatives: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Functionalized diols: Formed from the ring-opening reactions of the epoxide.
Scientific Research Applications
2-(Oxiran-2-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of complex molecules.
Medicinal chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Polymer chemistry: Utilized in the modification of polymers to introduce sulfonyl and epoxide functionalities.
Bioconjugation: Applied in the conjugation of biomolecules for the development of biocompatible materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group reacts with nucleophiles to form sulfonamide or sulfonate derivatives, while the epoxide ring can undergo ring-opening reactions to form functionalized diols. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride and the strained three-membered ring of the epoxide.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride without the epoxide functionality.
Epichlorohydrin: An epoxide without the sulfonyl chloride group.
2-(Chloromethyl)oxirane: Similar to 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride but lacks the sulfonyl chloride group.
Uniqueness
This compound is unique due to its dual functionality as both a sulfonyl chloride and an epoxide. This combination of reactive groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
2-(oxiran-2-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFFLBZNGTSGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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